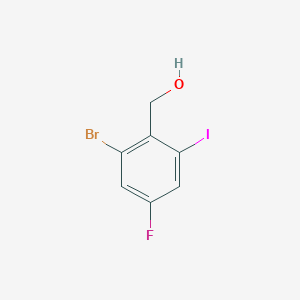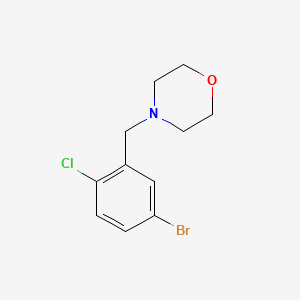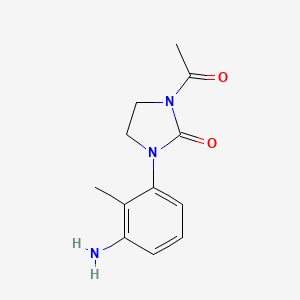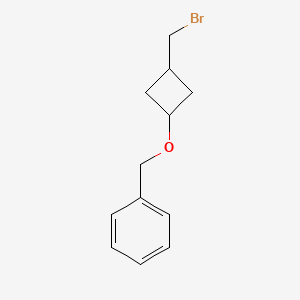
(2-Bromo-4-fluoro-6-iodophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-fluoro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H5BrFIO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluoro-6-iodophenyl)methanol typically involves multi-step organic reactions. One common method is the halogenation of phenylmethanol derivatives, followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific reagents like N-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI), and iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-fluoro-6-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the halogenated benzene ring to form less substituted derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other functional groups using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, hydrogenation using palladium on carbon (Pd/C).
Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.
Major Products Formed
Oxidation: Formation of (2-Bromo-4-fluoro-6-iodophenyl)aldehyde or (2-Bromo-4-fluoro-6-iodobenzoic acid).
Reduction: Formation of less halogenated phenylmethanol derivatives.
Substitution: Formation of azido or cyano derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-fluoro-6-iodophenyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-fluoro-6-iodophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-4-fluorophenyl)methanol
- (2-Bromo-6-iodophenyl)methanol
- (4-Fluoro-6-iodophenyl)methanol
Uniqueness
(2-Bromo-4-fluoro-6-iodophenyl)methanol is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of these atoms can influence the compound’s physicochemical properties, making it a valuable tool in various research applications.
Eigenschaften
IUPAC Name |
(2-bromo-4-fluoro-6-iodophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIWLIKZOGQUPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CO)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)


![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B1381144.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)






![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)
![tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381162.png)
